Product packaging for 3-Iodo-2,2-dimethylpropanal(Cat. No.:CAS No. 87902-25-8)

3-Iodo-2,2-dimethylpropanal

Cat. No.: B3372197
CAS No.: 87902-25-8
M. Wt: 212.03 g/mol
InChI Key: CZJALZISQITNLS-UHFFFAOYSA-N
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Description

3-Iodo-2,2-dimethylpropanal (C5H9IO) is a specialized alkyl halide and aldehyde-bearing building block designed for advanced chemical synthesis and research applications. This compound is valued for its molecular structure, which incorporates both a reactive iodine substituent and an aldehyde functional group. The iodine moiety serves as an excellent leaving group, facilitating nucleophilic substitution reactions (SN1 or SN2 pathways) to form new carbon-carbon or carbon-heteroatom bonds. Concurrently, the aldehyde group is highly versatile, participating in condensation, reduction, and oxidation reactions, making it a pivotal intermediate for constructing complex molecular architectures. Researchers utilize this compound in various fields, including medicinal chemistry for the synthesis of potential pharmacologically active molecules, and in materials science for the development of novel organic compounds. Its specific steric profile, influenced by the 2,2-dimethyl group, can be leveraged to study reaction kinetics and stereoselectivity. As with all such reagents, proper safety protocols must be followed. This product is intended for research purposes solely within a laboratory setting and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9IO B3372197 3-Iodo-2,2-dimethylpropanal CAS No. 87902-25-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-2,2-dimethylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO/c1-5(2,3-6)4-7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJALZISQITNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CI)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560415
Record name 3-Iodo-2,2-dimethylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87902-25-8
Record name 3-Iodo-2,2-dimethylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthetic Analysis and Precursor Design for 3 Iodo 2,2 Dimethylpropanal

Disconnection Strategies for Carbon-Iodine and Carbon-Carbon Bonds

The retrosynthetic analysis of 3-iodo-2,2-dimethylpropanal begins with identifying the key functional groups and the carbon skeleton. The target molecule possesses a reactive aldehyde (carbonyl) group and a primary iodide. The carbon framework is a neopentyl system, characterized by a quaternary carbon center. The most logical disconnections involve the carbon-iodine (C-I) bond and the carbon-carbon (C-C) bonds that form the neopentyl skeleton.

Considerations for the Carbonyl and Iodomethyl Functionalities

The presence of both a carbonyl group and an iodomethyl group requires careful consideration during retrosynthetic analysis and subsequent synthetic planning. The aldehyde is an electrophilic center and can also be enolized, while the C-I bond is susceptible to nucleophilic substitution and elimination reactions.

A primary retrosynthetic disconnection is the C-I bond, which simplifies the molecule to a precursor alcohol. This disconnection is based on the well-established transformation of alcohols to alkyl iodides.

Figure 1: Retrosynthetic Disconnection of the C-I Bond

Generated code

This disconnection suggests that 3-hydroxy-2,2-dimethylpropanal (B31169) is a key precursor. The aldehyde functionality in this precursor might require protection during the conversion of the hydroxyl group to the iodide to prevent unwanted side reactions.

Another key consideration is the potential for interaction between the two functional groups. For instance, in the forward synthesis, strong basic conditions used for certain reactions could lead to self-condensation of the aldehyde (aldol reaction) or elimination of HI.

Strategic Disconnections for the Neopentyl Skeleton

The neopentyl core of this compound presents its own set of challenges and opportunities in retrosynthesis. Disconnecting the C-C bonds of the neopentyl skeleton can lead to simpler and more readily available starting materials.

A logical C-C disconnection is at the α-carbon relative to the aldehyde group. This leads to synthons representing an enolate of isobutyraldehyde (B47883) and a formaldehyde (B43269) equivalent.

Figure 2: Retrosynthetic Disconnection of the Neopentyl Skeleton

Generated code

This disconnection suggests a synthetic strategy involving the alkylation of an isobutyraldehyde enolate or its equivalent with an iodomethyl electrophile. However, the direct iodomethylation of enolates can be challenging. A more practical approach might involve using a protected formaldehyde equivalent or a two-step process involving hydroxymethylation followed by iodination.

Common Precursors to 2,2-Dimethylpropanal and its Derivatives

The retrosynthetic analysis points towards several key precursors for the synthesis of this compound. These precursors are often derivatives of 2,2-dimethylpropanal (pivaldehyde) or can be synthesized from simple starting materials.

One of the most important precursors is 3-hydroxy-2,2-dimethylpropanal . This compound can be synthesized through the hydroxymethylation of isobutyraldehyde. The presence of both a hydroxyl and an aldehyde group makes it a versatile intermediate.

Another relevant precursor is 1-iodo-2,2-dimethylpropane (neopentyl iodide) . This compound can be synthesized from neopentyl alcohol via an SN2 reaction with triphenylphosphite and methyl iodide. While this precursor contains the neopentyl and iodo functionalities, introducing the aldehyde group at a later stage would be necessary.

The synthesis of related brominated analogs, such as 3-bromo-2,2-dimethylpropanal , has been investigated, and reliable methods for its synthesis have been developed, for instance, through TEMPO-catalyzed oxidation. researchgate.net These methods could potentially be adapted for the synthesis of the iodo-analog.

The following table summarizes some common precursors and their potential synthetic origins:

Precursor MoleculeIUPAC NamePotential Synthetic RouteReference(s)
HOCH2C(CH3)2CHO3-Hydroxy-2,2-dimethylpropanalHydroxymethylation of isobutyraldehyde
ICH2C(CH3)31-Iodo-2,2-dimethylpropaneFrom neopentyl alcohol
BrCH2C(CH3)2CHO3-Bromo-2,2-dimethylpropanalTEMPO-catalyzed oxidation of 3-bromo-2,2-dimethylpropan-1-ol researchgate.net
(CH3)2CHCHO2-Methylpropanal (Isobutyraldehyde)Commercially available-
(CH3)3CCH2OH2,2-Dimethylpropan-1-ol (Neopentyl alcohol)Commercially available-

Methodologies for Introducing the Iodomethyl Moiety

Several methods exist for the introduction of an iodomethyl group into a molecule, which are pertinent to the synthesis of this compound from its precursors.

One of the most common methods is the Finkelstein reaction , which involves the conversion of an alkyl chloride or bromide to an alkyl iodide using an alkali metal iodide like sodium iodide in acetone (B3395972). This would be applicable if 3-chloro- or 3-bromo-2,2-dimethylpropanal were synthesized first.

Another approach is the direct iodination of an alcohol. A well-known method is the Appel reaction , which uses triphenylphosphine (B44618) and iodine to convert an alcohol to an alkyl iodide. A related method involves using triphenylphosphite and methyl iodide.

For the introduction of a -CH2I group via alkylation, as suggested by the C-C disconnection, reagents like diiodomethane (B129776) (CH2I2) can be used in conjunction with a suitable nucleophile. For instance, the reaction of samarium/diiodomethane with α-amino aldehydes has been shown to be effective for iodomethylation. acs.org

Design Principles for Efficient and Selective Synthetic Pathways

The design of an efficient and selective synthetic pathway for this compound must consider several key principles:

Atom Economy: The chosen reactions should ideally incorporate the maximum number of atoms from the reactants into the final product, minimizing waste.

Chemoselectivity: The reagents and reaction conditions must be chosen to selectively target the desired functional group without affecting other sensitive groups in the molecule. For example, when converting the hydroxyl group of 3-hydroxy-2,2-dimethylpropanal to an iodide, the aldehyde group must remain intact. This might necessitate the use of a protecting group for the aldehyde.

Regioselectivity: In reactions involving the formation of new bonds, such as the alkylation of an enolate, the reaction should proceed at the desired position.

Stereoselectivity: While the target molecule is achiral, stereoselectivity would be a crucial consideration for the synthesis of related chiral derivatives.

Convergence: A convergent synthesis, where different fragments of the molecule are synthesized separately and then combined, is often more efficient than a linear synthesis for complex molecules. For a relatively simple molecule like this compound, a linear approach is likely more practical.

Advanced Synthetic Methodologies for 3 Iodo 2,2 Dimethylpropanal

Direct Iodination Approaches

Direct iodination methods aim to introduce an iodine atom into the 2,2-dimethylpropanal skeleton or its precursors in a single step. These approaches are often favored for their atom economy and potentially shorter synthetic sequences.

Achieving regioselectivity in the iodination of aldehydes or their precursors is crucial to ensure the desired isomer, 3-iodo-2,2-dimethylpropanal, is the major product. The presence of the bulky tert-butyl group influences the reactivity of the molecule, directing the halogenation to the less sterically hindered primary carbon.

Research into the regioselective iodination of aromatic ketones has demonstrated that the choice of iodinating agent and reaction conditions can control the position of iodination. For instance, a combination of iodine and iodic acid has been used for the efficient and regioselective iodination of ortho-hydroxy substituted aromatic carbonyl compounds. arkat-usa.org While not directly applicable to aliphatic aldehydes, these studies highlight the principle of using specific reagent systems to achieve regiocontrol. For aliphatic systems, methods involving N-iodosuccinimide (NIS) in combination with an acid catalyst have shown high regioselectivity in the iodination of electron-rich aromatic compounds, which could potentially be adapted for aliphatic aldehydes with careful optimization. researchgate.net

The direct iodination of neopentane, a precursor to the 2,2-dimethylpropyl skeleton, can be initiated by ultraviolet light using iodine and a peroxide initiator. However, this radical-mediated method often suffers from poor selectivity due to competing hydrogen abstraction pathways. smolecule.com A more controlled approach involves the iodination of neopentyl alcohol with concentrated hydroiodic acid, which proceeds with better yields, although it requires acidic conditions and elevated temperatures. smolecule.com

The following table summarizes different approaches to regioselective iodination that could be conceptually applied or adapted for the synthesis of this compound.

PrecursorReagent SystemKey FeaturesPotential Applicability to this compound
Aromatic KetonesIodine / Iodic AcidHigh regioselectivity on aromatic rings. arkat-usa.orgPrinciples of reagent-controlled regioselectivity may be transferable.
Electron-Rich AromaticsN-Iodosuccinimide / Trifluoroacetic AcidExcellent yields and regioselectivity under mild conditions. researchgate.netPotential for adaptation to aliphatic aldehydes with optimization.
NeopentaneIodine / Peroxide / UV lightRadical-mediated C-H activation. smolecule.comLow selectivity is a significant drawback.
Neopentyl AlcoholConcentrated Hydroiodic AcidDirect conversion of alcohol to iodide. smolecule.comA viable route to the neopentyl iodide core structure.

The introduction of an iodine atom can proceed through either radical or polar mechanistic pathways, each with distinct characteristics and requirements. pressbooks.pub

Polar Iodination: This mechanism involves electrophilic or nucleophilic attack. In the case of aldehydes, acid catalysis can promote the formation of an enol intermediate, which is more nucleophilic than the aldehyde itself and can react with an electrophilic iodine source. The rate of halogenation in this case is often independent of the halogen concentration, indicating that enol formation is the rate-determining step. libretexts.org Conversely, base-catalyzed halogenation also proceeds via an enolate intermediate. docbrown.info Polar reactions are generally more common and can offer better control over selectivity compared to radical pathways. pressbooks.pub The choice between a radical and polar pathway can sometimes be influenced by the reaction conditions, such as the presence of light or radical initiators versus acids or bases. researchgate.net

Catalytic systems offer a means to control the reactivity and selectivity of halogenation reactions, often under milder conditions and with higher efficiency. Various catalytic approaches have been developed for the halogenation of organic compounds, some of which hold promise for the synthesis of this compound.

For instance, iodine itself can act as a catalyst in certain oxidative reactions, such as the conversion of aldehydes to nitriles in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). rsc.org While this specific reaction does not yield an iodo-aldehyde, it demonstrates the catalytic potential of iodine in transformations involving aldehydes.

Metal-free oxidation systems, such as those using TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) in combination with a co-oxidant, have been effectively used for the selective oxidation of primary alcohols to aldehydes. organic-chemistry.orgresearchgate.net This type of catalytic system could be relevant in a multi-step synthesis where neopentyl alcohol is first oxidized to 2,2-dimethylpropanal, which is then subjected to a separate iodination step.

Furthermore, hypervalent iodine reagents have been employed in synergistic catalysis with other catalysts, such as chiral primary amines and photosensitizers, for the deracemization of α-amino aldehydes. acs.org This highlights the utility of iodine-based catalysts in complex transformations of functionalized aldehydes. The development of specific catalytic systems for the direct and controlled iodination of aliphatic aldehydes like 2,2-dimethylpropanal remains an area of active research.

Catalytic SystemApplication ExampleRelevance to this compound Synthesis
I₂/TBHPOxidative conversion of aldehydes to nitriles. rsc.orgDemonstrates catalytic activity of iodine with aldehydes.
TEMPO/Co-oxidantSelective oxidation of primary alcohols to aldehydes. organic-chemistry.orgresearchgate.netUseful for preparing the aldehyde precursor, 2,2-dimethylpropanal.
Hypervalent Iodine/PhotocatalystDeracemization of α-amino aldehydes. acs.orgShows the potential of iodine-based catalysts in aldehyde transformations.

Modern synthetic techniques such as microwave irradiation and photochemistry offer alternative energy sources to drive and control chemical reactions, often leading to shorter reaction times, improved yields, and unique selectivities.

Microwave-Assisted Iodination: Microwave heating can significantly accelerate reaction rates. nih.govtandfonline.com For example, the iodination of hydroxylated aromatic aldehydes and ketones using a combination of iodine and iodic acid has been successfully carried out under microwave irradiation, drastically reducing the reaction time compared to conventional heating. jocpr.comjocpr.com This technique has also been applied to decarboxylative halogenations. researchgate.net The rapid and efficient heating provided by microwaves can promote the nucleophilicity of reagents, potentially enabling reactions that are sluggish at ambient temperatures. nih.gov

Photochemical Iodination: Photochemistry utilizes light to initiate reactions, often by generating radical intermediates or exciting molecules to a more reactive state. preprints.org The photolysis of aliphatic aldehydes in the presence of iodine is a well-documented photochemical process. acs.org More advanced applications include the use of visible light in conjunction with photocatalysts, such as hypervalent iodine reagents, to mediate transformations like the hydroacylation of aldehydes. preprints.orgresearchgate.net This approach can generate acyl radicals from aldehydes under mild conditions. preprints.org

These advanced techniques provide powerful tools for overcoming the activation barriers and selectivity challenges associated with the synthesis of sterically hindered molecules like this compound.

Indirect Routes via Functional Group Interconversions

Indirect methods for the synthesis of this compound involve the initial construction of a related molecule containing a different functional group, which is then converted to the desired iodo-aldehyde.

Halogen exchange, particularly the Finkelstein reaction, is a classic and highly effective method for preparing iodoalkanes from the corresponding chloro- or bromoalkanes. doubtnut.commanac-inc.co.jporganicmystery.commanac-inc.co.jp This reaction typically involves treating the alkyl chloride or bromide with an alkali iodide, such as sodium iodide (NaI) or potassium iodide (KI), in a polar solvent like acetone (B3395972) or methanol. manac-inc.co.jporganicmystery.comunacademy.com

The success of the Finkelstein reaction relies on the principle of differential solubility. Sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not, causing it to precipitate out of the solution and drive the equilibrium towards the formation of the iodoalkane. manac-inc.co.jpunacademy.com This SN2 reaction is generally efficient for primary and secondary halides. manac-inc.co.jp

In the context of synthesizing this compound, a plausible indirect route would involve the synthesis of 3-bromo-2,2-dimethylpropanal as an intermediate. An improved synthesis for this bromo-aldehyde has been reported, which utilizes a TEMPO-catalyzed oxidation. researchgate.net This bromo-aldehyde could then be subjected to a halogen exchange reaction with an iodide salt to yield the target compound, this compound.

ReactantReagentSolventProductKey Principle
Alkyl Chloride/BromideSodium IodideAcetoneAlkyl IodidePrecipitation of NaCl/NaBr drives the reaction. manac-inc.co.jpunacademy.com
3-Bromo-2,2-dimethylpropanalSodium IodideAcetoneThis compoundApplication of the Finkelstein reaction to a functionalized aldehyde.

This indirect approach, leveraging a well-established halogen exchange reaction, offers a reliable alternative to direct iodination methods, which can sometimes be less selective or lower-yielding for complex substrates.

Conversion of Hydroxyl to Iodide Functionality

A primary route to this compound involves the conversion of the hydroxyl group in a suitable precursor, such as 3-hydroxy-2,2-dimethylpropanal (B31169) (hydroxypivaldehyde), to an iodide. biosynth.comchemicalbook.com Given the steric hindrance of the neopentyl framework, SN2-type reactions are favored.

One effective method employs triphenyl phosphite (B83602) (P(OPh)₃) and methyl iodide (CH₃I). This system first forms a methyltriphenoxyphosphonium iodide intermediate. This intermediate then reacts with the primary alcohol, like neopentyl alcohol, via an SN2 mechanism where the iodide ion displaces the phosphonium (B103445) group. This method is particularly suitable for sterically hindered alcohols. orgsyn.org The reaction of neopentyl alcohol, a compound structurally related to the backbone of this compound, yields neopentyl iodide with efficiencies of 64–75%. orgsyn.org Another established reagent for this transformation is phosphorus triiodide (PI₃), which also facilitates the direct conversion of primary alcohols to alkyl iodides.

A summary of common iodination methods for sterically hindered alcohols is presented below.

Reagent SystemPrecursor AlcoholMechanismTypical YieldReference
Triphenyl phosphite / Methyl IodideNeopentyl alcoholSN264-75% orgsyn.org
Phosphorus triiodide (PI₃)General primary alcoholsSN2Varies

Oxidative Strategies for Aldehyde Formation in Conjunction with Iodination

The synthesis of this compound can also be approached by combining the oxidation of a primary alcohol to an aldehyde with an iodination step. This can be achieved through a one-pot, two-step procedure or by using reagents that facilitate both transformations. Starting from a readily available precursor like 2,2-dimethyl-1,3-propanediol, one hydroxyl group can be selectively protected or converted, followed by oxidation of the remaining hydroxyl group. fishersci.casigmaaldrich.com

Modern oxidation methods that are highly selective for the conversion of primary alcohols to aldehydes without overoxidation to carboxylic acids are particularly useful. researchgate.net For instance, catalytic amounts of 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) combined with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) or [bis(acetoxy)iodo]benzene (BAIB) provide an efficient and mild method for this conversion at room temperature. researchgate.net This high degree of chemoselectivity is crucial when dealing with multifunctional molecules. researchgate.net

While direct oxidative iodination is more commonly reported for aromatic systems using oxidants like sodium percarbonate to activate elemental iodine, similar principles can be adapted for aliphatic substrates. nih.gov For example, a synthetic strategy could involve the selective iodination of one hydroxyl group in 2,2-dimethyl-1,3-propanediol, followed by the selective oxidation of the remaining hydroxyl group to the aldehyde. A reliable method for synthesizing the bromo-analogue, 3-bromo-2,2-dimethylpropanal, utilizes a TEMPO-catalyzed oxidation with NaOCl, suggesting a similar pathway would be effective for the iodo-compound. researchgate.net

Meyer-Schuster Rearrangement and Related Transformations in Iodinated Aldehyde Synthesis

The Meyer-Schuster rearrangement is a classical acid-catalyzed isomerization of secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. researchgate.netsynarchive.com A modern variation of this reaction, promoted by iodine, provides a facile and efficient route to α-iodo-α,β-unsaturated carbonyl compounds. researchgate.netrsc.org

This transformation proceeds by reacting a propargyl alcohol with iodine or N-iodosuccinimide (NIS) at ambient temperature. researchgate.net The reaction is known for its good functional group tolerance. rsc.org While this method typically produces an α,β-unsaturated aldehyde, which differs from the saturated target compound this compound, it represents a significant strategy for constructing iodinated aldehydes. Subsequent reduction of the carbon-carbon double bond could potentially yield the saturated target molecule. The Meyer-Schuster rearrangement itself is noted for its high atom economy and generally good to excellent product yields. organicreactions.org

Chemo- and Regioselectivity in Synthesis of Hindered Haloaldehydes

The synthesis of hindered haloaldehydes like this compound is often complicated by issues of chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the specific site of reaction within a molecule.

In precursors containing multiple reactive sites, such as 2,2-dimethyl-1,3-propanediol, selective functionalization of one of the two primary hydroxyl groups is a key challenge. fishersci.ca Similarly, in a molecule that already contains the aldehyde group, such as 3-hydroxy-2,2-dimethylpropanal, the conversion of the hydroxyl group to iodide must proceed without affecting the aldehyde. biosynth.com The steric hindrance imposed by the gem-dimethyl group on the quaternary carbon significantly influences reactivity. This steric bulk can protect adjacent functional groups or direct incoming reagents to less hindered positions, but it also slows down desired reactions, often requiring more forcing conditions which can reduce selectivity. orgsyn.org

For instance, in substitution reactions involving 1,3-dihalo-2,2-dimethylpropane, the choice of nucleophile and solvent can determine whether mono- or di-substitution occurs. arkat-usa.org The use of gold(I) catalysis in the hydroamination of 1-chloroalkynes has been shown to afford α-chloroimines with high regioselectivity, demonstrating how modern catalytic methods can overcome selectivity challenges in the synthesis of halogenated compounds. nih.gov Achieving high selectivity in the synthesis of this compound thus requires careful selection of reagents and reaction conditions that are compatible with all functional groups present and that can overcome the steric hindrance of the neopentyl core. researchgate.net

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to create more sustainable and environmentally benign chemical processes. nih.govpandawainstitute.com This involves focusing on aspects like atom economy, waste reduction, and the use of safer solvents. pandawainstitute.com

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgjocpr.com Reactions with high atom economy generate minimal waste, aligning with the goal of waste prevention. ibchem.com

Addition reactions, where all reactant atoms are incorporated into the product, have a 100% atom economy by definition. savemyexams.com The Meyer-Schuster rearrangement is considered to have a high atom economy. organicreactions.org In contrast, substitution reactions, such as those often used to convert alcohols to iodides, typically have lower atom economies because they generate stoichiometric byproducts.

For example, the conversion of an alcohol (R-OH) to an alkyl iodide (R-I) using triphenyl phosphite and methyl iodide generates byproducts. orgsyn.orgprimescholars.com Calculating the theoretical atom economy helps in comparing the "greenness" of different synthetic routes.

Theoretical Atom Economy Comparison for Iodination

Reaction TypeReactantsDesired ProductByproducts% Atom Economy (Theoretical)
AdditionEthene + Br₂CH₂BrCH₂BrNone100% savemyexams.com
Substitution (Wittig)Ketone/Aldehyde + Phosphonium YlideAlkeneTriphenylphosphine (B44618) oxideOften < 50% primescholars.com
Substitution (Alcohol to Iodide)R-CH₂OH + P(OPh)₃ + CH₃IR-CH₂ICH₃OP(OPh)₂ + H⁺ + PhO⁻< 100%

Maximizing atom economy involves choosing reaction pathways, like addition or rearrangement reactions, that minimize the formation of waste products. organicreactions.orgjocpr.com

Solvents are a major component of waste in chemical manufacturing. Green chemistry encourages the use of safer, more environmentally friendly solvents or, ideally, solvent-free conditions. pandawainstitute.com Traditional solvents like dichloromethane (B109758) (CH₂Cl₂) or dimethylformamide (DMF) are effective but pose environmental and health risks.

The search for greener alternatives has identified several options. Water is an excellent green solvent, although its use can be limited by the poor solubility of many organic reactants. nih.gov Recently, organic cyclic carbonates, such as ethylene (B1197577) carbonate and propylene (B89431) carbonate, have been shown to be viable and greener alternatives to traditional dipolar aprotic solvents like DMF or NMP for certain reactions. researchgate.net These carbonates are biodegradable, have low volatility, and can be derived from carbon dioxide, making them attractive from a sustainability perspective. researchgate.net For specific syntheses, performing reactions "neat" (without any solvent) can be the most environmentally friendly option if the reactants are liquid and the reaction conditions permit. researchgate.net The selection of an appropriate solvent or reaction medium is a critical step in designing a sustainable synthesis for this compound.

Sustainable Catalysis (e.g., Metal-Free, Organocatalytic, Biocatalytic Considerations)

The development of sustainable catalytic methods aligns with the principles of green chemistry, aiming for processes that are efficient, use less hazardous substances, and are environmentally benign. jspae.comresearchgate.net For the synthesis of this compound, sustainable approaches such as metal-free catalysis, organocatalysis, and biocatalysis offer promising alternatives to traditional synthetic routes that may rely on stoichiometric heavy-metal reagents or harsh reaction conditions. pageplace.de These modern strategies focus on minimizing waste, improving atom economy, and utilizing renewable resources and catalysts. researchgate.netpageplace.de

Metal-Free Catalysis

Metal-free catalysis provides an environmentally friendly pathway for iodination reactions, avoiding the use of toxic and expensive transition metals. mdpi.com A significant challenge in the iodination of aromatic and aliphatic compounds is the low electrophilicity of molecular iodine. rsc.org To overcome this, metal-free approaches often employ an environmentally friendly and cost-effective oxidant in conjunction with an iodine source. rsc.org

One highly efficient method involves the use of hypervalent iodine(III) reagents as initiators for the monoiodination of aldehydes. rsc.org This technique demonstrates good compatibility with a range of aromatic aldehydes, achieving moderate to excellent yields without the need for volatile or toxic reagents. rsc.org Another prominent metal-free system is the combination of molecular iodine (I₂) and dimethyl sulfoxide (B87167) (DMSO). mdpi.com The I₂/DMSO catalytic system is noted for its green credentials, including low cost, mild reaction conditions, and high efficiency. mdpi.com In this system, DMSO acts as both the solvent and the oxidant, facilitating the formation of a more electrophilic iodine species capable of reacting with the substrate. mdpi.com While many documented examples focus on arylaldehydes, the principles are applicable to aliphatic aldehydes like 2,2-dimethylpropanal, potentially involving the iodination of an enol or enolate intermediate.

Table 1: Representative Examples of Metal-Free Iodination of Aldehydes This table showcases the effectiveness of a metal-free system for the iodination of various arylaldehydes, a process whose principles can be conceptually extended to aliphatic aldehydes.

Aldehyde SubstrateCatalyst SystemYield (%)Reference
4-MethoxybenzaldehydeI(III) Initiator92% rsc.org
2-NaphthaldehydeI(III) Initiator89% rsc.org
BenzaldehydeI(III) Initiator75% rsc.org
4-ChlorobenzaldehydeI(III) Initiator85% rsc.org

Organocatalysis

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions and represents a cornerstone of sustainable synthesis. scienceopen.com These catalysts can operate through various activation modes, including the formation of covalent intermediates like enamines or iminium ions. scienceopen.comnih.gov

A highly relevant organocatalytic method for synthesizing halo-aldehydes is the oxidation of the corresponding primary alcohol. A reliable and improved synthesis for 3-bromo-2,2-dimethylpropanal, a close analogue of the target compound, has been developed using 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) as an organocatalyst. researchgate.net This process employs sodium hypochlorite (NaOCl) as a co-oxidant for the selective oxidation of 3-bromo-2,2-dimethylpropan-1-ol. researchgate.net The TEMPO-catalyzed oxidation is highly efficient for converting primary alcohols to aldehydes with a high degree of selectivity, avoiding overoxidation to carboxylic acids. researchgate.net This protocol is advantageous due to its mild, metal-free conditions and simple procedure, making it an excellent model for the sustainable synthesis of this compound from its corresponding alcohol precursor. researchgate.net

Table 2: Organocatalytic Oxidation for the Synthesis of a Halogenated 2,2-Dimethylpropanal Analogue This table details the conditions for the synthesis of 3-bromo-2,2-dimethylpropanal, demonstrating a viable organocatalytic route for its iodo-counterpart.

Starting MaterialOrganocatalystCo-oxidantConditionsProductYieldReference
3-Bromo-2,2-dimethylpropan-1-olTEMPONaOClRoom Temperature3-Bromo-2,2-dimethylpropanalReliable, high researchgate.net

Biocatalytic Considerations

Biocatalysis leverages enzymes or whole-cell systems to perform chemical transformations with exceptional selectivity under mild, aqueous conditions. researchgate.netmdpi.com While a direct biocatalytic route to this compound is not prominently documented, several classes of enzymes offer significant potential for its synthesis or the preparation of its precursors. doi.org Enzyme-catalyzed reactions are highly attractive as they are stereoselective, operate at ambient temperatures, and are environmentally friendly. researchgate.netnih.gov

Potential biocatalytic strategies include:

Ketoreductase (KRED) catalyzed reduction: An enzyme could be used for the asymmetric reduction of a precursor ketone, such as 3-iodo-2,2-dimethyl-2-oxopropanal, to the corresponding chiral alcohol, which could then be further transformed. KREDs, often used with cofactor regeneration systems, can yield products with very high enantiomeric excess (>99% e.e.). researchgate.net

Halohydrin Dehalogenase (HHDH) application: These enzymes catalyze the conversion of halohydrins to epoxides and can also facilitate the reverse reaction, opening an epoxide with a halide nucleophile. researchgate.net An HHDH could potentially be engineered or selected to introduce an iodide ion into a suitable precursor molecule.

Aldolase-catalyzed C-C bond formation: Enzymes such as 3-methyl-2-oxobutanoate (B1236294) hydroxymethyltransferase (KPHMT) have been used for the aldol (B89426) addition of substituted oxoacids to aldehydes, creating congested quaternary carbon centers with high stereocontrol. csic.es Such an enzyme could be envisioned to construct the carbon backbone of the target molecule prior to the introduction of iodine. csic.es

The use of whole-cell biocatalysts is often more cost-effective than using isolated enzymes, as it eliminates the need for expensive enzyme purification. mdpi.com

Table 3: Illustrative Examples of Relevant Biocatalytic Transformations This table provides examples of enzyme-catalyzed reactions that are analogous to potential steps in a biocatalytic pathway toward this compound.

Reaction TypeEnzyme ClassSubstrate ExampleProduct ExampleYieldEnantiomeric Excess (e.e.)Reference
Asymmetric ReductionKetoreductase (KRED)Ethyl-4-chloroacetoacetate(S)-ethyl-4-chloro-3-hydroxybutyrate96%>99.5% researchgate.net
Aldol AdditionAldolase (KPHMT)3,3-disubstituted 2-oxoacid + Aldehyde3,3,3-trisubstituted 2-oxoacidVariableHigh csic.es
Kinetic ResolutionLipaseRacemic 3-hydroxy-3-phenylpropanonitrile(S)-3-hydroxy-3-phenylpropanonitrile97.4% (process efficiency)79.5% nih.gov

Reactivity and Mechanistic Studies of 3 Iodo 2,2 Dimethylpropanal

Carbonyl Reactivity and Nucleophilic Additions

The aldehyde functional group is the primary site of reactivity for nucleophilic addition reactions. wikipedia.org In 3-Iodo-2,2-dimethylpropanal, the accessibility and electrophilicity of the carbonyl carbon are modulated by the adjacent neopentyl group and the more distant iodo substituent.

The most significant factor governing the rate of nucleophilic attack on the carbonyl carbon of this compound is the profound steric hindrance exerted by the neopentyl group. A neopentyl group consists of a quaternary carbon atom (a central carbon bonded to three methyl groups) attached to the main carbon chain. This bulky arrangement effectively shields the adjacent electrophilic carbonyl carbon, impeding the trajectory of incoming nucleophiles. brainly.inlibretexts.org

This steric congestion is a well-documented phenomenon in nucleophilic reactions involving neopentyl structures. For instance, neopentyl halides are known to be exceptionally slow to react via an S(_N)2 mechanism, where the nucleophile must approach the carbon atom from the backside. brainly.commasterorganicchemistry.comacs.org While the geometry of a carbonyl addition is different from an S(_N)2 reaction (approaching the trigonal planar carbon from above or below the plane), the principle of steric hindrance remains paramount. libretexts.org The large tert-butyl group restricts the available space for the nucleophile to form a new bond with the carbonyl carbon, leading to a higher activation energy and consequently, a slower reaction rate compared to less hindered aldehydes. masterorganicchemistry.com

The impact of steric hindrance on the relative rates of nucleophilic addition to aldehydes is significant. As the size of the alkyl group adjacent to the carbonyl increases, the reaction rate decreases. This effect is particularly pronounced with the neopentyl group.

Table 1: Effect of Steric Hindrance on Relative Reaction Rates of Aldehydes with a Generic Nucleophile.
AldehydeStructureRelative Rate
Formaldehyde (B43269)HCHOVery Fast
AcetaldehydeCH₃CHO1.0
PropionaldehydeCH₃CH₂CHO0.8
Isobutyraldehyde (B47883)(CH₃)₂CHCHO0.2
Pivaldehyde (2,2-dimethylpropanal)(CH₃)₃CCHO0.03
This compoundICH₂(CH₃)₂CCHOVery Slow*
*Rate is expected to be comparable to or slightly slower than pivaldehyde due to the large neopentyl group, though electronic effects may slightly enhance reactivity.

In contrast to the deactivating steric effects, the iodo group at the beta-position provides an activating electronic effect. Iodine is an electronegative element that exerts an electron-withdrawing inductive effect (-I effect). This effect involves the pulling of electron density through the sigma bonds of the molecule. libretexts.org

The -I effect of the iodine atom is transmitted through the C-C single bonds to the carbonyl carbon. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity. libretexts.org A more electrophilic carbonyl carbon is more attractive to nucleophiles, which should, in principle, lead to an increased rate of reaction. However, the magnitude of the inductive effect diminishes with distance. Since the iodine is on the beta-carbon, its activating effect on the carbonyl carbon is present but less pronounced than if it were on the alpha-carbon. This electronic activation is often in competition with the overwhelming steric hindrance of the neopentyl group. acs.org

Nucleophilic addition to this compound follows established mechanisms, though reaction rates and yields are heavily influenced by the aforementioned steric and electronic factors.

Organometallic Reagents: Reagents like Grignard (R-MgX) and organolithium (R-Li) compounds are potent nucleophiles. youtube.commsu.edu The reaction proceeds via the nucleophilic attack of the carbanionic 'R' group on the electrophilic carbonyl carbon. This breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. libretexts.orgucalgary.ca A subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. pearson.com Due to the severe steric hindrance of the neopentyl group, smaller organometallic reagents (e.g., methylmagnesium bromide) are more likely to react successfully than bulkier ones (e.g., tert-butylmagnesium chloride).

Hydride Reagents: Complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are sources of the hydride ion (H⁻), a strong nucleophile. khanacademy.org The mechanism involves the transfer of a hydride ion to the carbonyl carbon, also forming a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation, either from the solvent (for NaBH₄ in alcohol) or during a separate workup step (for LiAlH₄), yields the primary alcohol, 3-iodo-2,2-dimethylpropan-1-ol. The small size of the hydride ion makes it less susceptible to steric hindrance compared to larger organometallic reagents.

Ylide Reactions (Wittig Reaction): The Wittig reaction converts aldehydes and ketones into alkenes using a phosphorus ylide (a Wittig reagent). libretexts.orglumenlearning.com The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon. libretexts.org This attack leads to the formation of a betaine (B1666868) intermediate, which then cyclizes to a four-membered oxaphosphetane ring. organic-chemistry.orgwikipedia.org This intermediate subsequently collapses, eliminating a very stable triphenylphosphine (B44618) oxide molecule and forming the desired alkene. The formation of the initial C-C bond and the subsequent cyclization can be significantly hindered by the neopentyl group, potentially requiring more forcing conditions or resulting in lower yields. libretexts.org

Alpha-Carbon Reactivity: Enolization and Related Transformations

The alpha-carbon of this compound, bearing two hydrogen atoms, is a site for reactions that proceed through enol or enolate intermediates. msu.edu These transformations are crucial for understanding processes like racemization, halogenation, and aldol-type reactions. libretexts.org

The formation of an enolate involves the removal of a proton from the alpha-carbon by a base. The resulting enolate is a resonance-stabilized species and a potent nucleophile. Alternatively, in the presence of acid, the carbonyl oxygen is protonated, and subsequent removal of an alpha-proton by a weak base (like water) forms a neutral enol.

The rate of enolate formation (kinetics) is influenced by the accessibility of the alpha-protons. udel.edu In this compound, the alpha-protons are adjacent to the extremely bulky neopentyl group. This steric crowding can hinder the approach of a base, particularly a bulky one like lithium diisopropylamide (LDA), slowing down the rate of deprotonation. youtube.comlibretexts.org

The stability of the resulting enolate (thermodynamics) is determined by factors such as the substitution pattern of the double bond. For aldehydes, this is less of a concern as only one enolate regioisomer is possible. The equilibrium between the aldehyde and its enol or enolate form typically lies heavily on the side of the carbonyl compound.

Table 2: Representative pKa Values and Thermodynamic Parameters for Carbonyl Enolization.
Carbonyl Compoundα-Proton pKa (approx.)Enol Content at Equilibrium (%)Notes
Acetaldehyde16.7~0.0006Low enol content, typical for simple aldehydes.
Acetone (B3395972)19.2~0.00015Lower enol content than acetaldehyde.
Cyclohexanone16.7~0.02More enol content due to ring structure.
This compound~17-18Expected to be very lowSteric hindrance may slightly affect pKa and equilibrium.

Both acid and base can catalyze reactions at the alpha-position of this compound.

Base-Catalyzed Processes: In the presence of a base, the aldehyde can undergo reactions via its enolate intermediate. pearson.com For example, an aldol (B89426) addition would involve the enolate of one molecule attacking the carbonyl carbon of another. However, for this compound, this self-condensation is highly unlikely due to the extreme steric hindrance at both the alpha-carbon (hindering enolate formation) and the carbonyl carbon (hindering nucleophilic attack). Reactions with other, less hindered electrophiles are more plausible, though the initial deprotonation step would likely be slow.

Acid-Catalyzed Processes: Under acidic conditions, the aldehyde can react through its enol tautomer. masterorganicchemistry.com The formation of the enol is the rate-determining step in many of these reactions, such as acid-catalyzed alpha-halogenation. jove.com In this process, the enol's electron-rich double bond acts as a nucleophile, attacking an electrophile like Br₂. masterorganicchemistry.com While the existing iodo group is on the beta-carbon, acid-catalyzed exchange of the alpha-protons with deuterium (B1214612) (D) from a solvent like D₂O would also proceed via the enol intermediate. The rate of these reactions would depend on the rate of enol formation, which is catalyzed by the acid. researchgate.net

Condensation Reactions Involving the Aldehyde Moiety (e.g., Aldol, Knoevenagel)

The aldehyde functional group in this compound is a key site for carbon-carbon bond formation through condensation reactions. However, its structural features impose significant mechanistic constraints. Notably, the absence of α-hydrogens prevents it from forming an enolate and acting as the nucleophilic component in traditional self-condensation reactions. Consequently, it can only serve as the electrophilic partner in crossed-condensation variants.

Aldol Condensation: In a crossed-aldol condensation, an enolate from a different aldehyde or ketone attacks the carbonyl carbon of this compound. wikipedia.org The reaction is typically base-catalyzed, initiating with the deprotonation of the enolizable partner. sigmaaldrich.com The resulting enolate then adds to the sterically accessible, yet electrophilic, aldehyde of this compound to form a β-hydroxy aldehyde or ketone. wikipedia.orgsigmaaldrich.com Subsequent heating can induce dehydration, leading to the formation of an α,β-unsaturated carbonyl compound, the final aldol condensation product. masterorganicchemistry.com Due to the steric bulk of the neopentyl group, the efficiency of the initial nucleophilic attack may be reduced compared to less hindered aldehydes.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups, Z and Z'). wikipedia.orgsigmaaldrich.com Common active methylene compounds include diethyl malonate, malonic acid, and cyanoacetic acid. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which is strong enough to deprotonate the active methylene compound but not the aldehyde. wikipedia.orgresearchgate.net The resulting carbanion attacks the aldehyde carbonyl, followed by dehydration to yield a stable α,β-unsaturated product. sigmaaldrich.com A variation known as the Doebner modification utilizes pyridine (B92270) as the base and solvent, often leading to condensation with concomitant decarboxylation when one of the activating groups is a carboxylic acid. wikipedia.orgorganic-chemistry.org

Table 1: Condensation Reactions of this compound
Reaction TypeNucleophilic PartnerCatalystIntermediate ProductFinal ProductKey Features
Crossed-Aldol Condensation Enolizable Aldehyde/Ketone (e.g., Acetone)Base (e.g., NaOH)β-Hydroxy Ketoneα,β-Unsaturated KetoneThis compound acts solely as the electrophile. wikipedia.org
Knoevenagel Condensation Active Methylene Compound (e.g., Diethyl Malonate)Weak Base (e.g., Piperidine)Hydroxy Adductα,β-Unsaturated DiesterDoes not require an enolizable aldehyde; proceeds via a carbanion from the active methylene component. wikipedia.orgsigmaaldrich.com
Doebner Modification Malonic AcidPyridineHydroxy Adductα,β-Unsaturated Carboxylic AcidCondensation is followed by decarboxylation. wikipedia.org

Intramolecular Reactivity and Cyclization Pathways

The presence of two reactive functional groups—an aldehyde and an alkyl iodide—within the same molecule opens up possibilities for intramolecular reactions to form cyclic structures.

Organometallic-Mediated Cyclization: Treatment of this compound with an active metal such as magnesium (Grignard conditions) or zinc (Barbier conditions) would generate an organometallic intermediate. This nucleophilic carbon center could then attack the electrophilic aldehyde carbonyl in an intramolecular fashion. Such a reaction would be expected to produce 2,2-dimethylcyclobutanol, a four-membered ring system.

Radical Cyclization: As discussed previously, a neopentyl radical can be generated at the C1 position. This radical could potentially undergo an intramolecular addition to the carbonyl oxygen of the aldehyde group. This 5-exo-trig cyclization would lead to a five-membered cyclic alkoxy radical intermediate, which could then be trapped or undergo further reactions.

Cyclization via Condensation Products: The products of condensation reactions can also be precursors for cyclization. For example, a Knoevenagel product derived from this compound and an active methylene compound would contain both the alkyl iodide and a newly formed C=C double bond or other functional group. Subsequent base-induced intramolecular substitution could lead to the formation of functionalized cyclobutane (B1203170) or cyclopentane (B165970) derivatives. A related pathway has been observed where the monosubstituted product from the reaction of 1,3-dihalo-2,2-dimethylpropane with a thiolate undergoes base-induced intramolecular substitution to form a cyclopropane (B1198618) derivative. arkat-usa.org

Formation of Heterocyclic and Carbocyclic Systems

The intramolecular reactions of γ-iodoaldehydes can be initiated by various methods, including radical cyclization and organometallic-mediated processes, leading to the formation of substituted cyclopentane or tetrahydrofuran (B95107) derivatives.

Carbocyclic Ring Formation via Radical Cyclization:

One of the primary pathways for the formation of carbocyclic systems from γ-iodoalkanes is through radical cyclization. In the case of this compound, a 5-exo-trig cyclization is expected to be the favored pathway according to Baldwin's rules. This process would involve the generation of a primary radical at the carbon bearing the iodine atom, which then attacks the carbonyl carbon of the aldehyde.

The reaction can be initiated by common radical initiators such as tributyltin hydride (Bu₃SnH) with azobisisobutyronitrile (AIBN) or through photolytic methods. The general mechanism proceeds as follows:

Initiation: Generation of a tributyltin radical from Bu₃SnH.

Propagation: Abstraction of the iodine atom from this compound by the tributyltin radical to form a primary alkyl radical.

Cyclization: The resulting radical undergoes an intramolecular attack on the aldehyde carbonyl group to form a five-membered cyclic alkoxy radical.

Reduction: The alkoxy radical can then be reduced to the corresponding alcohol.

This pathway would lead to the formation of 3,3-dimethylcyclopentanol.

Carbocyclic Ring Formation via Organometallic Intermediates:

Intramolecular versions of the Barbier or Grignard-type reactions can also be envisioned for the cyclization of this compound. These reactions involve the in-situ formation of an organometallic reagent which then undergoes nucleophilic attack on the aldehyde.

Using a metal such as magnesium (for a Grignard-type reaction) or zinc (for a Barbier-type reaction), an organometallic intermediate could be formed. This intermediate would then readily cyclize to form a five-membered ring. The use of different metals can influence the reaction conditions and outcomes. For instance, samarium(II) iodide is another reagent known to promote such cyclizations. The product of this reaction would also be 3,3-dimethylcyclopentanol.

Heterocyclic Ring Formation:

While carbocycle formation is a likely outcome, the formation of heterocyclic systems from this compound itself is less direct without the introduction of additional heteroatoms. However, if the aldehyde is first converted to a derivative containing a heteroatom, subsequent intramolecular cyclization can lead to heterocycles. For example, conversion of the aldehyde to an imine or a hydrazone would introduce a nitrogen atom, which could then participate in a cyclization reaction.

The following table summarizes the potential cyclization reactions of this compound based on the reactivity of analogous compounds.

Reaction TypeReagents and ConditionsProposed Product(s)Ring System
Radical CyclizationBu₃SnH, AIBN, heat3,3-DimethylcyclopentanolCarbocyclic
Barbier-type ReactionZn, THF3,3-DimethylcyclopentanolCarbocyclic
Grignard-type ReactionMg, THF3,3-DimethylcyclopentanolCarbocyclic

Applications of 3 Iodo 2,2 Dimethylpropanal in Synthetic Chemistry

Building Block for Complex Natural Product Synthesis

While direct and extensive examples of the application of 3-Iodo-2,2-dimethylpropanal in the total synthesis of complex natural products are not widely documented in readily available literature, its structural motifs are present in various natural products. Organic building blocks are fundamental components for the bottom-up assembly of intricate molecular structures. sigmaaldrich.com The neopentyl group, in particular, is a key feature in some natural compounds, and the aldehyde functionality serves as a versatile handle for carbon-carbon bond formation and further functionalization. The presence of the iodine atom allows for a range of coupling reactions, further increasing its synthetic potential.

The inherent steric hindrance of the neopentyl group can be strategically exploited to control stereochemistry in asymmetric synthesis, a critical aspect of natural product synthesis. Aldehydes are well-known building blocks in the synthesis of complex molecules, participating in key reactions like Wittig olefination and aldol (B89426) condensations to construct carbon skeletons. sigmaaldrich.com

Precursor to Agrochemical and Specialty Chemical Intermediates

The unique combination of functional groups in this compound makes it a promising precursor for the synthesis of agrochemicals and specialty chemicals. While specific commercial applications are not extensively publicized, the structural features of this compound are relevant to the design of new active ingredients. For instance, halogenated organic compounds are a significant class of pesticides. The neopentyl group can enhance the lipophilicity of a molecule, which is often a desirable property for agrochemicals, facilitating their transport and interaction with biological targets.

Furthermore, the aldehyde group can be readily converted into other functionalities, such as carboxylic acids, alcohols, or amines, which are common moieties in agrochemical structures. The iodo-substituent can be retained to impart specific biological activity or can be replaced through various nucleophilic substitution or coupling reactions to introduce other desired fragments.

Role in the Construction of Sterically Hindered Molecular Scaffolds

The 2,2-dimethylpropyl (neopentyl) group is synonymous with significant steric bulk. This characteristic makes this compound an excellent starting material for the construction of sterically hindered molecular scaffolds. rsc.org The synthesis of molecules with crowded environments is often challenging, and the use of pre-functionalized, sterically demanding building blocks can be a highly effective strategy.

The reactivity of the aldehyde group in such a hindered environment can be modulated to achieve selective transformations. msu.edureddit.com For example, reactions at the aldehyde may proceed at different rates or with different selectivities compared to less hindered aldehydes. This can be advantageous in complex synthetic sequences where chemoselectivity is crucial. The neopentyl iodide moiety itself is known to exhibit slower rates in S(_N)2 reactions due to steric hindrance, a factor that can be exploited for selective reactivity in molecules with multiple electrophilic sites. acs.orgaskfilo.comresearchgate.net

Reagent in Tandem and Cascade Reaction Sequences

The bifunctional nature of this compound, possessing both an electrophilic aldehyde carbon and a carbon atom susceptible to nucleophilic attack (via the iodo-group), makes it a suitable candidate for designing tandem and cascade reaction sequences. In such reactions, a single starting material undergoes multiple bond-forming events in a single operation, leading to a rapid increase in molecular complexity.

While specific, documented cascade reactions commencing with this compound are not prevalent in the literature, its structure allows for the conceptual design of such sequences. For instance, an initial reaction at the aldehyde, such as the formation of an enolate or an enamine, could be followed by an intramolecular cyclization involving the displacement of the iodide. This would allow for the efficient construction of cyclic structures. The development of new catalytic methods is continually expanding the scope of tandem reactions, and substrates like this compound represent intriguing platforms for future exploration in this area.

Synthesis of Derivatives with Diverse Functional Groups (e.g., Alcohols, Ethers, Esters via further transformation)

The aldehyde and iodo functionalities of this compound serve as versatile handles for its conversion into a wide range of derivatives, including alcohols, ethers, and esters. These transformations are fundamental in organic synthesis and significantly expand the utility of the parent compound.

Synthesis of 3-Iodo-2,2-dimethylpropanol (Neopentyl Iodide Alcohol)

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, 3-Iodo-2,2-dimethylpropanol. This transformation can be readily achieved using standard reducing agents.

ReagentReaction ConditionsProduct
Sodium borohydride (B1222165) (NaBH(_4))Methanol, 0 °C to room temperature3-Iodo-2,2-dimethylpropanol
Lithium aluminum hydride (LiAlH(_4))Diethyl ether or THF, followed by aqueous workup3-Iodo-2,2-dimethylpropanol

The resulting neopentyl iodide alcohol is a bifunctional molecule that can undergo further reactions at either the hydroxyl group or the carbon-iodine bond. The conversion of hydroxyl groups into suitable leaving groups can sometimes be challenging in sterically hindered "neopentyl" alcohols. cdnsciencepub.com

Synthesis of Ethers

Ethers can be synthesized from the corresponding alcohol derivative of this compound via the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

ReactantsBaseSolventProduct
3-Iodo-2,2-dimethylpropanol, Alkyl halide (R-X)Sodium hydride (NaH)THF or DMF1-Iodo-3-(alkoxy)-2,2-dimethylpropane

Alternatively, ethers can be formed by reacting an alkoxide with this compound itself, although the steric hindrance of the neopentyl iodide would likely necessitate forcing conditions for an S(_N)2 reaction. The synthesis of hindered ethers, such as neopentyl ethers, has been reported. oup.com

Synthesis of Esters

Ester derivatives can be prepared from the alcohol derivative, 3-Iodo-2,2-dimethylpropanol, through esterification with a carboxylic acid or its derivative.

ReactantsCatalyst/ReagentConditionsProduct
3-Iodo-2,2-dimethylpropanol, Carboxylic acid (R-COOH)Acid catalyst (e.g., H(_2)SO(_4))Heat, removal of water3-Iodo-2,2-dimethylpropyl ester
3-Iodo-2,2-dimethylpropanol, Acyl chloride (R-COCl)Pyridine (B92270) or other baseRoom temperature3-Iodo-2,2-dimethylpropyl ester

The synthesis of neopentyl glycol esters from fatty acids is a known process, highlighting the feasibility of forming esters with the neopentyl backbone. pnu.ac.iranalis.com.mypnu.ac.irresearchgate.net These reactions demonstrate the broad synthetic potential of this compound as a starting material for a variety of functionalized molecules.

Theoretical and Computational Investigations of 3 Iodo 2,2 Dimethylpropanal

Quantum Chemical Calculations

Quantum chemical calculations are foundational in computational chemistry, allowing for the determination of a molecule's energetic and electronic characteristics. Methods like Density Functional Theory (DFT) and ab initio calculations are commonly employed for this purpose.

Geometry Optimization and Conformational Analysis (e.g., DFT, Ab Initio)

A critical first step in computational analysis is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy state. For 3-Iodo-2,2-dimethylpropanal, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis would explore the different spatial arrangements (conformers) of the molecule that arise from rotation around its single bonds, such as the C2-C3 bond. The relative energies of these conformers (e.g., staggered vs. eclipsed conformations involving the bulky tert-butyl group, the iodine atom, and the aldehyde functional group) would be calculated to determine the most stable conformer and the energy barriers between different conformations. While general principles of conformational analysis for substituted alkanes and aldehydes are well-established, specific calculated data for this compound is not available in the literature.

Electronic Structure and Molecular Orbital Analysis (e.g., FMO Theory)

This analysis would focus on the distribution and energy levels of electrons within the molecule. Frontier Molecular Orbital (FMO) theory is particularly important, as it examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of the HOMO and LUMO are crucial for predicting a molecule's reactivity, including its behavior as an electrophile or nucleophile. For this compound, this analysis would reveal how the electron-withdrawing aldehyde group and the large, polarizable iodine atom influence the electronic landscape of the molecule. No published studies have reported the HOMO-LUMO gap or other electronic structure parameters for this compound.

Charge Distribution and Electrostatic Potential Mapping

Computational methods can calculate the partial atomic charges on each atom, providing insight into the polarity of bonds within the molecule. An electrostatic potential (ESP) map would visually represent the charge distribution on the molecule's surface. Typically, regions of negative potential (often colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, an ESP map would likely show a negative potential around the carbonyl oxygen and a positive potential near the aldehyde proton and the carbon atom of the carbonyl group. However, specific maps or charge calculations for this molecule are not available.

Reaction Mechanism Modeling

Computational modeling can be used to trace the energetic pathway of a chemical reaction, providing a deeper understanding of how reactants are converted into products.

Computational Elucidation of Transition States and Intermediates

This involves calculating the structures and energies of high-energy transition states and any transient intermediates that form during a reaction. For reactions involving this compound, such as nucleophilic addition to the aldehyde or substitution at the carbon bearing the iodine, these calculations would identify the key energetic hurdles and the geometry of the molecule as bonds are broken and formed. Without published research, the transition state structures for reactions of this specific aldehyde remain uncharacterized.

Energy Profiles for Key Synthetic and Reactivity Pathways

By connecting the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides quantitative data on activation energies and reaction enthalpies. Such profiles would be invaluable for understanding the kinetics and thermodynamics of synthetic routes to this compound or its subsequent reactions. As no computational studies on the reactivity of this compound have been reported, these energy profiles are not available.

Prediction of Reactivity Descriptors (e.g., Bond Dissociation Energies)

Computational chemistry provides powerful tools to predict the reactivity of a molecule without the need for experimental synthesis and analysis. These predictions are based on the principles of quantum mechanics, with Density Functional Theory (DFT) being a particularly common and effective method.

Global Reactivity Descriptors

Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It is approximated as the negative of the HOMO energy (I ≈ -EHOMO). A lower ionization potential suggests the molecule is more likely to act as an electron donor.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as the negative of the LUMO energy (A ≈ -ELUMO). A higher electron affinity indicates a greater tendency to accept an electron.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is the average of the ionization potential and electron affinity (χ = (I + A) / 2).

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as half the difference between the ionization potential and electron affinity (η = (I - A) / 2). Molecules with a large HOMO-LUMO gap are considered "hard," implying lower reactivity and higher stability. dergipark.org.tr

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). "Soft" molecules have a small HOMO-LUMO gap and are generally more reactive. dergipark.org.tr

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). researchgate.net

For this compound, DFT calculations would be performed to determine the HOMO and LUMO energies, from which these reactivity descriptors could be calculated to predict its general reactivity profile.

Bond Dissociation Energies (BDE)

Bond Dissociation Energy (BDE) is a critical descriptor of reactivity, defined as the standard enthalpy change required to break a specific covalent bond homolytically, resulting in two radical fragments. wikipedia.orglibretexts.org It is a direct measure of the strength of a chemical bond. wikipedia.org Computational methods, particularly DFT and higher-level ab initio calculations, can predict BDEs with reasonable accuracy. nih.gov The calculation involves determining the energies of the parent molecule and the resulting radical fragments, with the BDE being the difference between these energies. ustc.edu.cn

Due to the absence of specific published research on this compound, the following table presents representative, computationally or experimentally determined BDEs for the types of bonds present in the molecule, drawn from studies of similar chemical structures. These values serve as an estimation of the relative bond strengths within the target molecule.

Bond TypeChemical EnvironmentRepresentative MoleculeBond Dissociation Energy (kcal/mol)Bond Dissociation Energy (kJ/mol)
C–IPrimary alkyl iodideMethyl Iodide (CH₃–I)57238
C–HAldehydeAcetaldehyde (CH₃CHO)87364
C–Ct-butyl group (quaternary-primary)Neopentane ((CH₃)₃C–CH₃)81339
C–CAldehyde α-carbonPropanal (CH₃CH₂–CHO)85356
C=OAldehydeGeneric Aldehyde177741

Note: The values presented are approximate and serve for illustrative purposes. Actual BDEs for this compound would require specific computational analysis of the molecule.

Based on these representative values, the C–I bond is expected to be the weakest single bond in this compound, making it the most likely site for initial homolytic cleavage in radical reactions. The aldehydic C–H bond is also relatively weak compared to typical alkane C–H bonds (which are generally >95 kcal/mol), indicating another potential site of reactivity, particularly for hydrogen abstraction reactions. libretexts.orgresearchgate.net The C–C bonds are significantly stronger, and the C=O double bond is the strongest of all, requiring a substantial amount of energy to break.

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation of 3 Iodo 2,2 Dimethylpropanal and Its Reactions

In-Situ Spectroscopic Techniques for Reaction Monitoring

In-situ, or "in-place," spectroscopy allows for the real-time analysis of a chemical reaction as it happens, without the need for sample extraction. This provides a dynamic window into the reaction, offering invaluable data on kinetics, intermediates, and the influence of various reaction parameters. mt.comyoutube.com

Real-time Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful, non-invasive techniques for monitoring the progress of reactions involving 3-Iodo-2,2-dimethylpropanal. By tracking the vibrational modes of the functional groups, these methods can provide a wealth of information. mt.commt.com

FT-IR spectroscopy is particularly adept at observing changes in polar bonds, such as the carbonyl (C=O) stretch of the aldehyde group in this compound. The disappearance of this characteristic absorption band, or the appearance of new bands corresponding to products, can be quantitatively monitored over time to determine reaction kinetics. irdg.org Attenuated Total Reflectance (ATR) FT-IR is especially useful for in-situ monitoring as it can be directly immersed into the reaction mixture. mt.com

Raman spectroscopy, which detects changes in polarizability, offers complementary information. It is particularly sensitive to non-polar bonds and can be advantageous for monitoring reactions in aqueous media, where water's strong IR absorption can be problematic. mt.com For instance, the C-I bond stretch in this compound could potentially be monitored by Raman spectroscopy to follow its transformation.

A hypothetical kinetic study of a reaction involving this compound could yield the following data, which can be used to determine the reaction order and rate constant.

Hypothetical Kinetic Data from In-Situ Spectroscopy

Time (s) Concentration of this compound (M)
0 0.100
60 0.085
120 0.072
180 0.061
240 0.052

Flow Nuclear Magnetic Resonance (NMR) spectroscopy is a sophisticated technique that allows for the continuous monitoring of a reaction mixture as it flows through the NMR spectrometer. researchgate.netbeilstein-journals.orgnih.gov This method is invaluable for detecting and characterizing short-lived intermediates that might be missed by conventional batch analysis. researchgate.net For reactions involving this compound, flow NMR could provide detailed structural information on any transient species formed, offering direct insight into the reaction mechanism. researchgate.netbeilstein-journals.orgnih.gov Recent advancements have even made two-dimensional NMR techniques applicable under flow conditions, further enhancing the structural information that can be obtained. acs.org

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for elucidating reaction mechanisms by providing precise mass measurements of reactants, intermediates, products, and even byproducts. This accuracy allows for the unambiguous determination of elemental compositions. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be coupled with liquid chromatography to separate and identify components of a reaction mixture. By analyzing the mass spectra at different time points of a reaction involving this compound, one could propose and verify mechanistic pathways, including the identification of key intermediates and fragmentation patterns.

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR for oligomers/polymers) for Complex Structure Determination

For the definitive structural assignment of this compound and its derivatives, one-dimensional NMR (¹H and ¹³C) is the first step. However, for more complex structures or for unambiguous assignment of all signals, advanced two-dimensional (2D) NMR techniques are indispensable. ipb.ptlibretexts.orgemerypharma.comiitmandi.ac.in

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule. oregonstate.edu

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. oregonstate.edu

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton. oregonstate.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining stereochemistry.

Should reactions of this compound lead to the formation of oligomers or polymers, solid-state NMR would be the technique of choice for their structural characterization, providing information on the structure and dynamics in the solid state.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
CHO 9.5-10.0 190-200
CH₂I 3.2-3.5 10-20
C(CH₃)₂ - 40-50

X-ray Crystallography of Key Derivatives or Co-crystals for Definitive Structural Assignments

While obtaining a suitable single crystal of the liquid this compound itself may be challenging, the preparation of a solid derivative can allow for analysis by X-ray crystallography. This technique provides an unequivocal three-dimensional map of the electron density within the crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry. nih.gov The resulting crystal structure is often considered the ultimate proof of a molecule's structure. nih.gov

Future Research Trajectories and Emerging Opportunities

Development of Novel Catalytic Systems for Synthesis and Transformation

Future efforts will likely concentrate on developing sophisticated catalytic systems to control the synthesis and subsequent reactions of 3-Iodo-2,2-dimethylpropanal with high levels of precision and efficiency.

The aldehyde functional group is a prime handle for asymmetric organocatalysis, typically through enamine or iminium ion intermediates. A significant opportunity lies in the development of enantioselective transformations where this compound serves as a prochiral substrate or a building block. Organocatalysis has emerged as a powerful tool for such reactions. mdpi.com For instance, the synergistic combination of secondary amine catalysts (like proline derivatives) and other catalytic species can open new activation modes. mdpi.com

Future research could explore the enantioselective β-functionalization of aldehydes via the oxidation of enamine intermediates, a strategy that could be adapted for this compound. nih.gov This would involve the formation of an enamine from the aldehyde, followed by a controlled oxidation to generate a β-enaminyl radical, which could then participate in various coupling reactions. The steric hindrance from the gem-dimethyl group would play a crucial role in the diastereoselectivity of such transformations, a factor that warrants detailed mechanistic investigation.

Table 1: Potential Asymmetric Organocatalytic Reactions for this compound

Reaction Type Proposed Catalyst System Potential Product Key Challenge
Asymmetric Aldol (B89426) Reaction Chiral Proline Derivatives Chiral β-hydroxy-δ-iodo aldehyde Controlling competing elimination reactions.
Asymmetric Michael Addition Chiral Secondary Amines (e.g., MacMillan catalysts) Chiral δ-iodo-γ-substituted aldehyde Overcoming steric hindrance at the β-position.

The carbon-iodine bond is the weakest among carbon-halogen bonds, making it an ideal target for selective activation via photocatalysis or electrocatalysis. These methods offer mild and sustainable alternatives to traditional, often harsh, chemical activation.

Visible-light photoredox catalysis can facilitate the homolytic cleavage of the C-I bond to generate a β-formyl neopentyl radical. This highly reactive intermediate can participate in a wide array of transformations not accessible through conventional ionic pathways. nih.gov Research in this area could focus on coupling this radical with various partners, such as alkenes, alkynes, or arenes, to forge new carbon-carbon bonds. The synergistic use of photoredox catalysis with organocatalysis could enable novel C-H functionalizations, for example, achieving a direct β-alkylation by combining a generated radical with an enamine intermediate. princeton.edu

Electrosynthesis provides another powerful tool for C-I bond activation. Anodic oxidation or cathodic reduction can be precisely controlled to initiate radical or ionic reactions. For instance, the electrochemical reduction of this compound could generate a carbanion for nucleophilic attack, while oxidative methods could involve hypervalent iodine intermediates to mediate unique transformations. nih.gov

Table 2: Proposed Photo- and Electrocatalytic Transformations

Method Activation Principle Intermediate Potential Application
Photocatalysis Single-Electron Transfer (SET) β-formyl neopentyl radical Giese additions, radical cyclizations, cross-coupling.
Electrocatalysis (Reduction) Electron Transfer at Cathode β-formyl neopentyl anion Nucleophilic addition to electrophiles.

| Electrocatalysis (Oxidation) | Paired Electrolysis with Mediator | β-formyl neopentyl radical cation | C-H functionalization, intramolecular cyclization. |

Flow Chemistry Approaches for Continuous Synthesis and Process Optimization

The synthesis and manipulation of reactive molecules like β-haloaldehydes often present challenges in batch processing, including issues with heat management, reaction control, and safety. Continuous flow chemistry offers elegant solutions to these problems. nih.govrsc.org By performing reactions in small-volume, high-surface-area reactors, flow systems provide superior control over temperature, pressure, and residence time. uniba.it

Future work should focus on developing a continuous flow synthesis for this compound itself and for its subsequent transformations. This approach would be particularly beneficial for reactions involving unstable intermediates, such as organometallics or radicals, by enabling their in-situ generation and immediate consumption. uniba.itzenodo.org Flow chemistry also facilitates rapid process optimization through automated screening of reaction parameters, accelerating the discovery of optimal conditions for yield and selectivity. beilstein-journals.org

Integration into Microfluidic Reactor Systems

Microfluidic reactors represent the miniaturization of flow chemistry, offering unparalleled advantages in heat and mass transfer, reaction speed, and safety. researchgate.net Integrating the synthesis and transformation of this compound into microfluidic systems is a promising avenue for both laboratory-scale discovery and process development. The small footprint and reduced reagent consumption make microreactors ideal for screening libraries of catalysts or reaction conditions. researchgate.netrsc.org

The high surface-area-to-volume ratio in microchannels allows for the safe execution of highly exothermic or rapid reactions. researchgate.net This could be particularly relevant for halogenation reactions or subsequent nucleophilic substitutions involving this compound, where precise temperature control is critical to prevent byproduct formation.

Exploration of Bio-inspired and Enzyme-mediated Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.govnih.gov While enzymes are not yet widely used for the synthesis of complex haloaldehydes, this remains a fertile area for future research. One potential route is the enzymatic oxidation of a corresponding primary alcohol, 3-iodo-2,2-dimethylpropan-1-ol, using alcohol oxidases or dehydrogenases. mdpi.comresearchgate.net However, challenges such as substrate specificity and enzyme inhibition by the halogenated product would need to be addressed through protein engineering and directed evolution.

Another fascinating possibility is the use of enzymes for the selective transformation of the aldehyde or the C-I bond. For example, haloalkane dehalogenases could be explored for controlled deiodination, or transaminases could be used for the asymmetric synthesis of corresponding amino alcohols, adding significant value and chirality. The development of biocatalytic processes often involves screening extensive enzyme libraries and optimizing reaction conditions to accommodate non-natural substrates. mdpi.comgoogle.com

Rational Design of New Reactivity Modes for Beta-Haloaldehydes

The unique juxtaposition of the aldehyde and the iodoalkyl group allows for the rational design of novel reactivity modes that go beyond simple substitutions or additions. Future research can focus on cascade reactions where an initial transformation at the aldehyde triggers a subsequent reaction involving the C-I bond, or vice versa.

One such concept is the exploration of umpolung (reactivity inversion) at the β-position. Typically electrophilic, the β-carbon could be rendered nucleophilic through a radical-polar crossover mechanism. For instance, a photochemically generated β-formyl neopentyl radical could be reduced to the corresponding anion, which could then engage in reactions with electrophiles. This approach would open up completely new synthetic disconnections for this class of compounds. The synergistic combination of multiple catalytic cycles—such as organocatalysis with photoredox or transition metal catalysis—will be instrumental in discovering and developing these new reactivity patterns. princeton.edu

Q & A

Q. What are the contradictions in reported data regarding the thermal stability of this compound, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in boiling points or decomposition temperatures may arise from purity differences. Conduct thermogravimetric analysis (TGA) under controlled atmospheres. Cross-validate with differential scanning calorimetry (DSC) and literature on structurally similar iodo-aldehydes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.